4-chloro-N-(1H-indazol-7-yl)-2,5-dimethoxybenzenesulfonamide
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Overview
Description
4-chloro-N-(1H-indazol-7-yl)-2,5-dimethoxybenzenesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of a chloro-substituted benzene ring, an indazole moiety, and a sulfonamide group, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(1H-indazol-7-yl)-2,5-dimethoxybenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Moiety: The indazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones under acidic or basic conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the chlorinated benzene derivative with a suitable sulfonamide reagent, such as sulfonyl chloride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(1H-indazol-7-yl)-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonamide group to an amine.
Substitution: The chloro group on the benzene ring can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; often requires a catalyst or elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 4-chloro-N-(1H-indazol-7-yl)-2,5-dimethoxybenzenesulfonamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it could inhibit a particular enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
4-chloro-N-(1H-indazol-7-yl)-2,5-dimethoxybenzenesulfonamide can be compared with other similar compounds, such as:
4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide: This compound also features a chloro-substituted benzene ring and an indazole moiety but differs in the presence of a butanamide group instead of a sulfonamide group.
1H-indazol-7-yl(pyrrolidin-1-yl)methanone: This compound contains an indazole ring and a pyrrolidine moiety, highlighting the diversity of functional groups that can be attached to the indazole core.
Properties
IUPAC Name |
4-chloro-N-(1H-indazol-7-yl)-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O4S/c1-22-12-7-14(13(23-2)6-10(12)16)24(20,21)19-11-5-3-4-9-8-17-18-15(9)11/h3-8,19H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTUFHXYMBEWDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=CC=CC3=C2NN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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